![molecular formula C11H17Cl2N3 B13605923 dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)aminedihydrochloride](/img/structure/B13605923.png)
dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)aminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)aminedihydrochloride is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their potential biological activities, particularly in the field of medicinal chemistry. The compound’s structure includes a pyrrolo[3,2-b]pyridine core, which is a fused bicyclic system consisting of a pyrrole ring and a pyridine ring. This unique structure contributes to its diverse chemical and biological properties.
Vorbereitungsmethoden
The synthesis of dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)aminedihydrochloride involves several steps. One common synthetic route starts with the preparation of the pyrrolo[3,2-b]pyridine core. This can be achieved through the reaction of a pyrrole derivative with a pyridine derivative under specific conditions. The resulting intermediate is then subjected to further reactions to introduce the dimethylaminoethyl group.
For industrial production, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques to obtain the desired compound in its dihydrochloride form.
Analyse Chemischer Reaktionen
Dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction can lead to the formation of oxidized derivatives with potential biological activities.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can modify the functional groups on the compound, leading to different derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used
Wissenschaftliche Forschungsanwendungen
Dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)aminedihydrochloride has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, the compound is studied for its potential as a modulator of specific biological pathways. It can be used to investigate the mechanisms of action of various biological processes.
Medicine: The compound has shown promise as a potential therapeutic agent. It is being explored for its ability to inhibit specific enzymes or receptors involved in disease pathways, making it a candidate for drug development.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties. Its chemical reactivity makes it suitable for various applications, including the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)aminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or other enzymes involved in signal transduction pathways. This inhibition can lead to changes in cellular processes, such as cell proliferation, apoptosis, or migration.
The molecular targets and pathways involved depend on the specific biological context in which the compound is used. Research has shown that the compound can affect pathways such as the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival.
Vergleich Mit ähnlichen Verbindungen
Dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)aminedihydrochloride can be compared with other pyrrolopyridine derivatives. Similar compounds include:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Pyrrolo[1,2-a]pyrazines: These compounds have a different ring fusion pattern but can exhibit similar chemical reactivity and biological properties.
Pyridine derivatives: Compounds with a pyridine ring can have diverse chemical and biological activities, depending on the substituents attached to the ring.
The uniqueness of this compound lies in its specific structure and the presence of the dimethylaminoethyl group, which can influence its interactions with biological targets and its overall reactivity.
Eigenschaften
Molekularformel |
C11H17Cl2N3 |
|---|---|
Molekulargewicht |
262.18 g/mol |
IUPAC-Name |
N,N-dimethyl-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C11H15N3.2ClH/c1-14(2)7-5-9-8-13-10-4-3-6-12-11(9)10;;/h3-4,6,8,13H,5,7H2,1-2H3;2*1H |
InChI-Schlüssel |
AAFGVOINYWENPC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC1=CNC2=C1N=CC=C2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


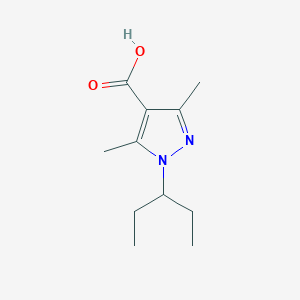

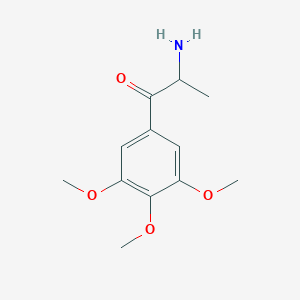

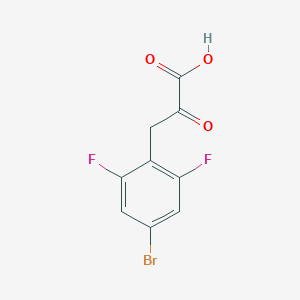
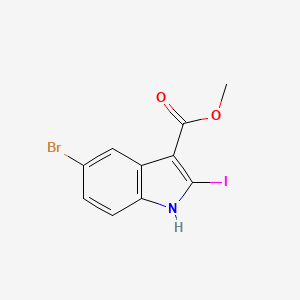
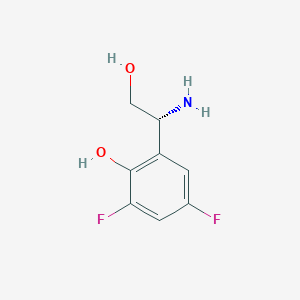
![1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]methanaminehydrobromide](/img/structure/B13605875.png)


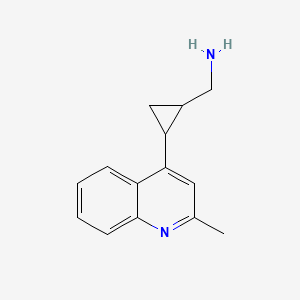
![O-[(5-Chloro-2-pyridyl)methyl]hydroxylamine](/img/structure/B13605908.png)
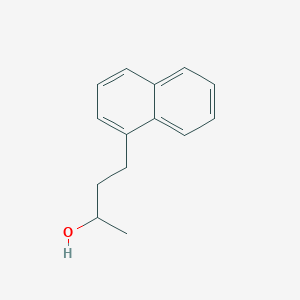
![9-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol](/img/structure/B13605916.png)
